molecular formula C9H10BrClO B1267353 1-(3-Bromopropoxy)-4-chlorobenzene CAS No. 27983-04-6

1-(3-Bromopropoxy)-4-chlorobenzene

Cat. No.: B1267353
CAS No.: 27983-04-6
M. Wt: 249.53 g/mol
InChI Key: QVEAVDHTWIVBSX-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the para position relative to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-4-chlorobenzene can be synthesized through the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile and is heated to around 80°C for 24 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 1-(3-aminopropoxy)-4-chlorobenzene or 1-(3-mercaptopropoxy)-4-chlorobenzene.

    Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropoxy)-4-chlorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-4-chlorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The molecular targets and pathways involved vary based on the specific reaction and conditions used.

Properties

IUPAC Name

1-(3-bromopropoxy)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEAVDHTWIVBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279094
Record name 1-(3-Bromo-propoxy)-4-chloro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27983-04-6
Record name 27983-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Bromo-propoxy)-4-chloro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorophenol (5.0 g, 38.9 mmol) in dry THF (80 ml) under nitrogen cooled to 0° C. was added portionwise sodium hydride (60% in mineral oil, 171 g, 42.8 mmol). After stirring at 0° C. for 15 mins and room temperature for 30 mins, this mixture was added to a solution of 1,3-dibromopropane (4 ml, 77.8 mmol) in THF (20 ml) under nitrogen cooled to 0° C. The reaction mixture was stirred at room temperature for 30 mins and then heated at reflux for 5 hours. Saturated ammonium chloride solution (50 ml) was added and the mixture concentrated in vacuo. The residue was partitioned between ethyl acetate (150 ml) and water (150 ml). The organic layer was washed with brine (150 ml), dried over magnesium sulphate, filtered and concentrated in vacuo. Purification was by flash chromatography on silica eluting with dichloromethane afforded the title compound as a clear oil (2.6 g, 30%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
30%

Synthesis routes and methods II

Procedure details

10 g of potassium carbonate was added to 30 ml of a methyl ketone solution containing 15.9 g of p-chlorophenol, and the solution was then heated with stirring at 60° C. for 1 hour. Afterward, 30 ml of a methyl ethyl ketone solution containing 50 g of 1,3-dibromopropane was added dropwise; After the addition, the solution was heated under reflux for 3 hours. The reaction solution was then cooled and a precipitate was removed therefrom, and the solution was evaporated to dryness under reduced pressure to obtain 23.2 g of 4-chlorophenoxypropyl bromide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of 1.53 g (63.8 mmol) of sodium hydride in 50 ml of dry dimethylformamide was added over thirty minutes a solution of 8.23 g (63.8 mmol) of 4-chlorophenol. After stirring for one hour at room temperature, 16 g (77 mmol) of 1,3-dibromopropane was added in one portion. The mixture was stirred for 68 hours, and the solvent removed under reduced pressure. The residue was dissolved in diethyl ether and washed with water. The aqueous layer was then extracted twice with ether. The combined organic extracts were washed three times with water, once with brine, then dried (MgSO4). After filtration, the solvent was removed under reduced pressure. The residue was chromatographed on silica gel, using 10% methylene chloride/hexane as the eluent and produced 710 mg of the title compound, which was homogeneous by thin layer chromatography (10% by volume of methylene chloride/hexane on silica gel plates).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromopropoxy)-4-chlorobenzene
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Customer
Q & A

Q1: What is the crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene and what type of intermolecular interactions are present?

A1: The crystal structure of this compound reveals that the chlorine atom is slightly out of plane from the aromatic ring by 0.072 Å []. The crystal structure is stabilized by π-π interactions between neighboring phenyl rings with a centroid-centroid distance of 3.699 Å. Additionally, C-H⋯π interactions between a methylene group and the chlorophenyl ring further contribute to the stability of the crystal structure [].

Q2: Has the solubility of this compound been investigated in any solvent systems?

A2: Yes, the solubility of this compound has been experimentally determined in aqueous ethanol mixtures at temperatures ranging from 273.15 to 303.15 K [].

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